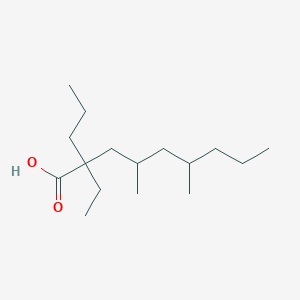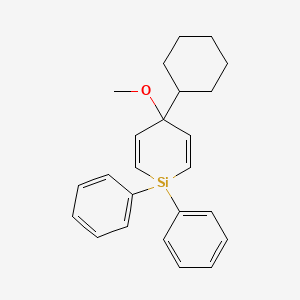
Ethyl 3,3-dinitropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3-dinitropropanoate is an organic compound belonging to the ester family It is characterized by the presence of two nitro groups attached to the third carbon of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,3-dinitropropanoate can be synthesized through the nitration of ethyl propanoate. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the propanoate chain.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The raw materials, including ethyl propanoate, nitric acid, and sulfuric acid, are mixed in specific ratios and subjected to continuous stirring and temperature control. The product is then purified through distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3-dinitropropanoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction: Ethyl 3,3-diaminopropanoate.
Substitution: Ethyl 3-substituted propanoates.
Hydrolysis: 3,3-dinitropropanoic acid and ethanol.
Scientific Research Applications
Ethyl 3,3-dinitropropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3,3-dinitropropanoate involves its interaction with biological molecules and cellular pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed by esterases, releasing the active carboxylic acid form, which can further interact with molecular targets.
Comparison with Similar Compounds
Ethyl 3,3-dinitropropanoate can be compared with other nitro-substituted esters, such as:
Ethyl 2,2-dinitropropanoate: Similar structure but with nitro groups on the second carbon.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the specific positioning of the nitro groups on the third carbon, which imparts distinct chemical reactivity and biological activity compared to other nitro-substituted esters.
Properties
CAS No. |
62115-97-3 |
|---|---|
Molecular Formula |
C5H8N2O6 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
ethyl 3,3-dinitropropanoate |
InChI |
InChI=1S/C5H8N2O6/c1-2-13-5(8)3-4(6(9)10)7(11)12/h4H,2-3H2,1H3 |
InChI Key |
HXARNJHJLKVTFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14546329.png)


![3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14546345.png)
phosphanium chloride](/img/structure/B14546349.png)

![6-Thiabicyclo[3.2.1]octane, 1-methyl-](/img/structure/B14546362.png)

![{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B14546382.png)
![6H-Cyclopenta[b]thiophene, 5,6-dimethyl-](/img/structure/B14546383.png)



